![molecular formula C16H20N2O2 B2430658 N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-PHENYLBUTANAMIDE CAS No. 1421443-50-6](/img/structure/B2430658.png)
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-PHENYLBUTANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-PHENYLBUTANAMIDE is a compound that features an isoxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their significant biological activities and are commonly found in various pharmaceuticals . This compound, with its unique structure, holds potential for diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-PHENYLBUTANAMIDE typically involves the formation of the isoxazole ring followed by the attachment of the phenylbutanamide moiety. One common method for synthesizing isoxazole derivatives is through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . This reaction can be catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity .
Industrial Production Methods
In industrial settings, the production of isoxazole derivatives often employs metal-free synthetic routes to minimize costs and environmental impact . These methods include the use of base-mediated cyclization reactions and other eco-friendly strategies .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-PHENYLBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form oxazoles or other derivatives.
Reduction: Reduction reactions can convert the isoxazole ring into isoxazolines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, isoxazolines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-PHENYLBUTANAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-PHENYLBUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways . The phenylbutanamide moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(5-methylisoxazol-3-yl)malonamide: This compound shares the isoxazole ring but differs in its side chains.
N1,N2-bis(5-methylisoxazol-3-yl)oxalamide: Another isoxazole derivative with distinct structural features.
Uniqueness
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-PHENYLBUTANAMIDE is unique due to its specific combination of the isoxazole ring and the phenylbutanamide moiety. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-15(13-7-5-4-6-8-13)16(19)17-10-9-14-11-12(2)18-20-14/h4-8,11,15H,3,9-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQVUXRKBULFSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2430576.png)
![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2430577.png)
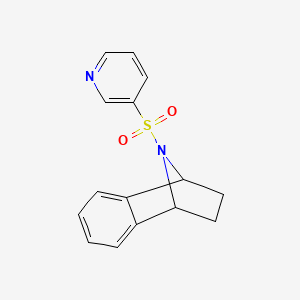
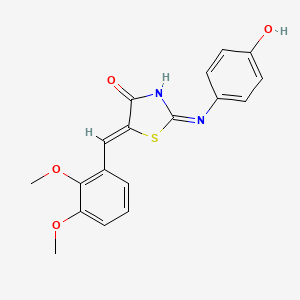
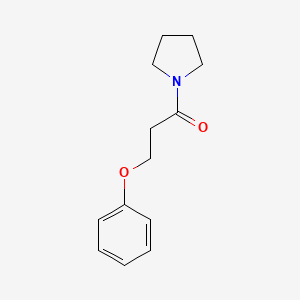
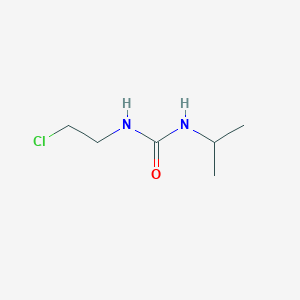
![2-(N-METHYLMETHANESULFONAMIDO)-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}ACETAMIDE](/img/structure/B2430585.png)
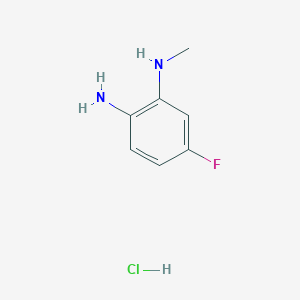
![2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-m-tolyl-acetamide](/img/structure/B2430590.png)
![10-(4-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B2430591.png)

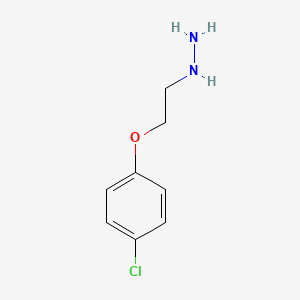
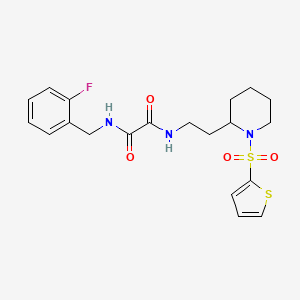
![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one](/img/structure/B2430596.png)
